molecular formula C7H7F2N B1295066 2,5-Difluorobenzylamine CAS No. 85118-06-5

2,5-Difluorobenzylamine

Cat. No. B1295066
CAS RN: 85118-06-5
M. Wt: 143.13 g/mol
InChI Key: GDFBHCMFIUBEQT-UHFFFAOYSA-N
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Description

2,5-Difluorobenzylamine is a chemical compound that is part of the benzylamine family, characterized by the presence of a benzene ring substituted with two fluorine atoms and an aminomethyl group. The structural and dynamical properties of related fluorobenzylamines have been studied extensively due to their potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of compounds related to this compound involves various chemical reactions that introduce fluorine atoms into the benzene ring. For instance, the synthesis of a 5-(2,6-difluorobenzyl)oxymethyl derivative demonstrated potent herbicidal activity, indicating the importance of fluorine substitution in the development of agrochemicals . Similarly, the reaction of pentafluorobenzyl bromide with N-hydroxyphthalimide followed by hydrazinolysis and treatment with hydrogen chloride yielded a hydroxylamine derivative, showcasing a method to introduce fluorine into benzylamine structures .

Molecular Structure Analysis

The molecular structure of fluorobenzylamines is significantly influenced by the position and number of fluorine atoms on the benzene ring. For example, the rotational spectrum of 2-fluorobenzylamine revealed the presence of stable conformers stabilized by intramolecular hydrogen bonds, which are affected by the fluorine substitution . A comprehensive grid of difluorophenylbenzamides and phenyldifluorobenzamides demonstrated the role of fluorine in molecular aggregation, with the 2,5-difluorobenzene group contributing to shorter C–H⋯F contacts .

Chemical Reactions Analysis

Fluorobenzylamines participate in various chemical reactions, often involving the amino group or the fluorine atoms. The reactivity of such compounds can be tailored by the fluorine substitution pattern, as seen in the synthesis of amino acid derivatives from 1,5-difluoro-2,4-dinitrobenzene . The ortho-effect, which refers to the influence of substituents on the reactivity of adjacent positions, is also significant in compounds like 2-amino- and 2-methylaminobenzylidyne trifluoride .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are largely determined by the fluorine atoms' electronegativity and the ability to form hydrogen bonds. The electron-withdrawing effect of fluorine atoms can affect the acidity of the amino group and the overall dipole moment of the molecule. The molecular structure of 1,2,4,5-tetrafluorobenzene, as determined by gas-phase electron diffraction and ab initio calculations, provides insights into the bond lengths and angles that are typical for fluorinated benzene derivatives .

Scientific Research Applications

Thermochemical Characteristics

The study by Pepekin et al. (1969) investigated the thermochemical properties of N,N-difluorobenzylamine, a compound closely related to 2,5-difluorobenzylamine. They determined its heat of combustion, standard enthalpy of formation, and enthalpy of formation in the gas phase. Additionally, the energy of the carbon-nitrogen bond in N,N-difluorobenzylamine was calculated (Pepekin et al., 1969).

Chemical Synthesis and Reactions

Wakita and Hara (2010) explored the use of N,N-diethyl-α,α-difluorobenzylamine (DFBA), another related compound, in selective mono-benzoylation of diols to produce mono-esters. This reaction showcased the utility of difluoroalkylamines, like this compound, in synthesizing esters under mild conditions (Wakita & Hara, 2010).

Rotational Spectra Study

Evangelisti, Favero, and Caminati (2010) conducted a study on the rotational spectra of 2,5-difluorobenzyl alcohol, which is structurally similar to this compound. This research contributes to understanding the molecular dynamics and interactions in compounds like this compound (Evangelisti et al., 2010).

Liquid-State Decomposition Kinetics

Grebennikov et al. (1994) studied the decomposition kinetics of various difluoroamino compounds, including N-difluorobenzylamine, in the liquid state. This research offers insights into the stability and reactivity of such compounds under different conditions (Grebennikov et al., 1994).

Safety and Hazards

2,5-Difluorobenzylamine is a combustible liquid and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(2,5-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFBHCMFIUBEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234244
Record name 2,5-Difluorobenzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85118-06-5
Record name 2,5-Difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorobenzylamine
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Record name 2,5-Difluorobenzylamine
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Record name 2,5-difluorobenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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